molecular formula C12H17NO B572453 (1-Phenylpiperidin-2-yl)methanol CAS No. 1246743-90-7

(1-Phenylpiperidin-2-yl)methanol

Cat. No.: B572453
CAS No.: 1246743-90-7
M. Wt: 191.274
InChI Key: BNDNPZOALFZNEP-UHFFFAOYSA-N
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Description

(1-Phenylpiperidin-2-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Preparation Methods

The synthesis of (1-Phenylpiperidin-2-yl)methanol involves several synthetic routes and reaction conditions. One common method is the regioselective mild method for the preparation of six-membered N- and O-heterocycles with an aromatic substituent and an off-cycle double bond . The reaction typically involves the use of a nickel catalyst coordinated on diene, which is then incorporated into the double bond closer to the aromatic substituent . Industrial production methods often involve optimizing these reactions for large-scale synthesis.

Chemical Reactions Analysis

(1-Phenylpiperidin-2-yl)methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination . Major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

(1-Phenylpiperidin-2-yl)methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology, it has been studied for its potential therapeutic applications, including its use as an antimalarial agent . In medicine, it is being explored for its potential use in drug discovery and development . In industry, it is used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

(1-Phenylpiperidin-2-yl)methanol can be compared with other similar compounds, such as 1-(4-fluorobenzyl)piperidin-4-yl, 4-fluorophenyl methanol, and 1-(3,4-dichlorobenzyl)piperidin-4-yl, 4-fluorophenyl methanol . These compounds share similar structural features and biological activities but may differ in their specific applications and effectiveness. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various scientific and industrial applications .

Properties

IUPAC Name

(1-phenylpiperidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDNPZOALFZNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705977
Record name (1-Phenylpiperidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246743-90-7
Record name (1-Phenylpiperidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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